
1-(3,4-dihydroxyphenyl)octadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxyphenyl)octadecan-1-one is a chemical compound with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol This compound is characterized by the presence of a long aliphatic chain (octadecanone) attached to a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
The synthesis of 1-(3,4-dihydroxyphenyl)octadecan-1-one can be achieved through several routes. One common method involves the reaction of octadecanoic acid with p-methoxyphenol in the presence of boron trifluoride as a catalyst. This reaction is typically carried out without a solvent at a temperature range of 95-100°C for about 5 hours . The yield of this reaction is around 20%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
1-(3,4-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the octadecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields quinones, while reduction of the carbonyl group results in the corresponding alcohol.
Applications De Recherche Scientifique
1-(3,4-dihydroxyphenyl)octadecan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroxyphenyl)octadecan-1-one is primarily related to its phenolic structure. The hydroxyl groups on the phenyl ring can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage.
In addition, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3,4-dihydroxyphenyl)octadecan-1-one can be compared with other similar compounds, such as:
1-Octadecanone, 1-(4-hydroxyphenyl)-: This compound has a single hydroxyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Octadecanone, 1-(3,4-dimethoxyphenyl)-: The presence of methoxy groups instead of hydroxyl groups can significantly alter the compound’s properties, including its solubility and reactivity.
1-(3,4-dihydroxyphenyl)octadecan-1-one2-propanone:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1177-44-2 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3 |
Clé InChI |
QTZPOTHJYZFECC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-yl)-11-methyl-5-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650345.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
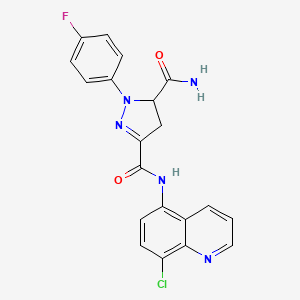


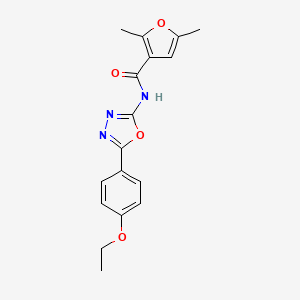
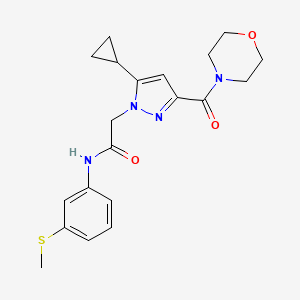
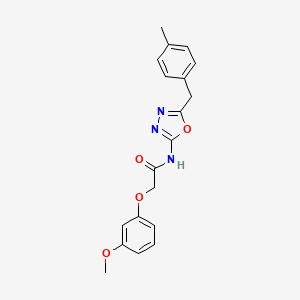
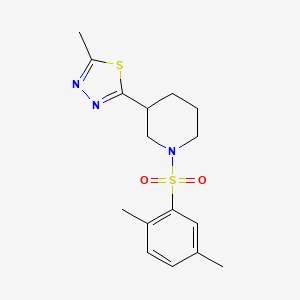
![3-{2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonyl}propanamide](/img/structure/B1650362.png)
![1,3-Dimethyl 5-[2-(cycloheptylamino)acetamido]benzene-1,3-dicarboxylate; oxalic acid](/img/structure/B1650364.png)
![N-cyclopropyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1650365.png)
